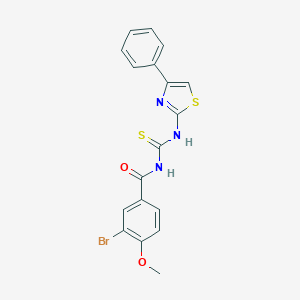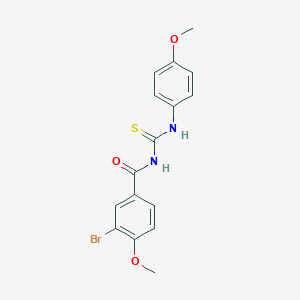![molecular formula C23H18N4O4S2 B410342 N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410342.png)
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide: is a complex organic compound that features a benzothiazole moiety, a carbamothioyl group, and a nitrobenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Carbamothioyl Group: The carbamothioyl group is introduced by reacting the benzothiazole derivative with an isothiocyanate.
Coupling with Nitrobenzamide: The final step involves coupling the intermediate with 4-methoxy-3-nitrobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: Formation of corresponding amines.
Substitution of Methoxy Group: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzylamine : An organic compound with a benzyl group attached to an amine functional group.
- 4-Iodobenzoic Acid : An isomer of iodobenzoic acid with a carboxylic acid functionality.
Uniqueness
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide is unique due to its combination of a benzothiazole moiety, a carbamothioyl group, and a nitrobenzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H18N4O4S2 |
|---|---|
Peso molecular |
478.5g/mol |
Nombre IUPAC |
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C23H18N4O4S2/c1-13-7-8-15(22-24-16-5-3-4-6-20(16)33-22)11-17(13)25-23(32)26-21(28)14-9-10-19(31-2)18(12-14)27(29)30/h3-12H,1-2H3,(H2,25,26,28,32) |
Clave InChI |
XRWYERONVXEKEP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-4-methoxy-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B410260.png)
![3-bromo-4-methoxy-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B410261.png)

![N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B410265.png)
![3-bromo-4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410266.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide](/img/structure/B410267.png)
![N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B410268.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromo-4-methoxybenzamide](/img/structure/B410270.png)
![3-bromo-4-methoxy-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B410273.png)

![3-bromo-N-[(2,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410276.png)
![3-bromo-N-[(4-ethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410278.png)
![3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410279.png)

